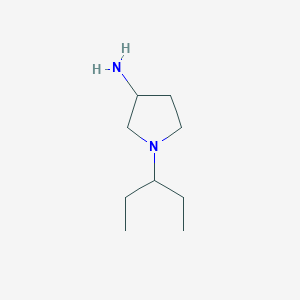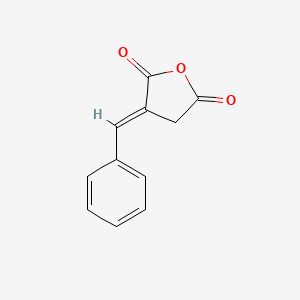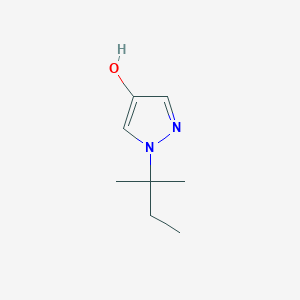
1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-pentyl)-1H-pyrazol-4-ol is an organic compound belonging to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound features a tert-pentyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Tert-pentyl)-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of 1-(Tert-pentyl)-1H-pyrazol-4-ol may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield. The use of advanced purification techniques, such as crystallization or chromatography, is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-pentyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.
Substitution: The tert-pentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of pyrazole-4-one derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Tert-pentyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(Tert-pentyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biological processes.
Comparación Con Compuestos Similares
- 1-(Tert-butyl)-1H-pyrazol-4-ol
- 1-(Tert-amyl)-1H-pyrazol-4-ol
- 1-(Tert-hexyl)-1H-pyrazol-4-ol
Comparison: 1-(Tert-pentyl)-1H-pyrazol-4-ol is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall performance in various applications compared to its similar counterparts.
Propiedades
Número CAS |
84996-34-9 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(2-methylbutan-2-yl)pyrazol-4-ol |
InChI |
InChI=1S/C8H14N2O/c1-4-8(2,3)10-6-7(11)5-9-10/h5-6,11H,4H2,1-3H3 |
Clave InChI |
DMTIBIVLAIGZII-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)N1C=C(C=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)
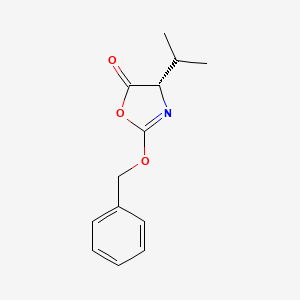


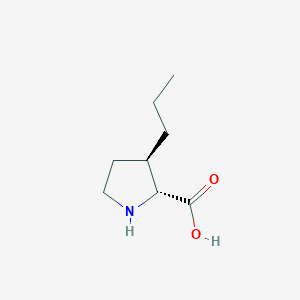
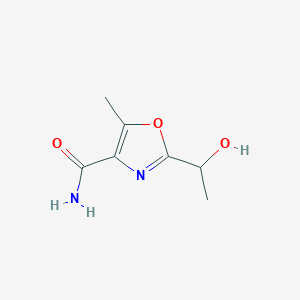
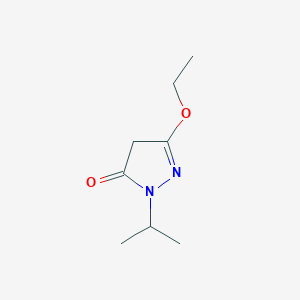

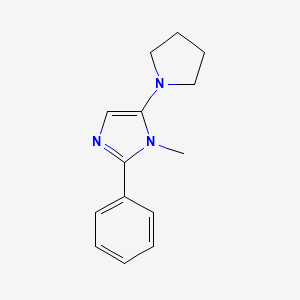
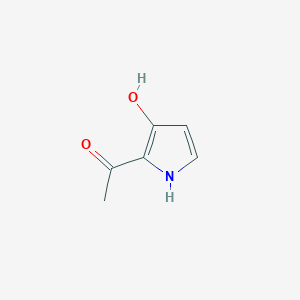
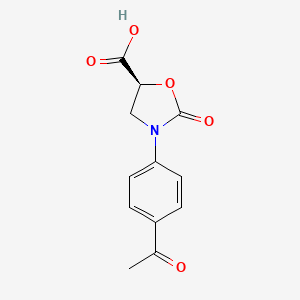
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
